1-Cyclopentylethanol

Catalog No.
S574047
CAS No.
52829-98-8
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylethanol

CAS Number

52829-98-8

Product Name

1-Cyclopentylethanol

IUPAC Name

1-cyclopentylethanol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3

InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)O

Canonical SMILES

CC(C1CCCC1)O

The exact mass of the compound 1-Cyclopentylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclopentylethanol (CAS 52829-98-8), also known as α-methylcyclopentanemethanol, is a secondary aliphatic alcohol characterized by a five-membered cyclopentyl ring directly adjacent to a chiral carbinol center. In industrial procurement and process chemistry, it serves as a highly specific building block for synthesizing specialized esters, pharmaceutical intermediates, and proprietary fragrance compounds [1]. Its precise steric profile—intermediate between primary cyclic alcohols and larger cyclohexyl derivatives—dictates its unique boiling point (169–170 °C), handling properties, and reactivity. The presence of the secondary alcohol group enables targeted oxidation to cyclopentyl methyl ketone or dehydration to 1-cyclopentylethene, while its inherent chirality makes it a valuable substrate for enantioselective catalysis and enzymatic kinetic resolution workflows[2].

Substituting 1-cyclopentylethanol with closely related analogs, such as cyclopentylmethanol (a primary alcohol) or 1-cyclohexylethanol (a six-membered ring), fundamentally alters both process kinetics and the physicochemical properties of downstream products [1]. Unlike primary alcohols, 1-cyclopentylethanol provides a secondary hydroxyl group that introduces a stereocenter, which is strictly required for chiral pharmaceutical applications and kinetic resolution assays. Furthermore, replacing the five-membered cyclopentyl ring with a bulkier cyclohexyl or aromatic phenyl ring significantly changes the steric hindrance, which directly alters intermolecular hydrogen-bonding networks and self-assembly behavior in solution [2]. In flavor and fragrance formulations, these structural deviations drastically impact the molecular weight, volatility, and ultimately the olfactory profile of the resulting esters, rendering generic substitutes non-viable for precise product matching [1].

Steric Hindrance and Hydrogen-Bonding Cluster Formation

In comparative liquid-phase self-assembly studies, the steric bulk of the cyclic substituent strictly dictates the size and concentration of hydrogen-bonded clusters. 1-Cyclopentylethanol exhibits a distinct dielectric relaxation profile compared to 1-cyclohexylethanol and 1-phenylethanol, indicating that its specific five-membered ring size modulates the O-H···O hydrogen-bonding network differently than larger or aromatic rings [1]. This intermediate steric hindrance leads to a specific asymmetric broadening of the high-frequency slope in dielectric measurements, confirming a unique cluster morphology.

Evidence DimensionHydrogen-bonded cluster morphology and dielectric relaxation
Target Compound DataIntermediate cluster size dictated by the 5-membered ring steric profile
Comparator Or Baseline1-cyclohexylethanol (larger steric bulk) and 1-phenylethanol (aromatic O-H···π competitive interactions)
Quantified DifferenceDistinct nanoscale structural homogeneity and cluster morphology compared to 6-membered ring analogs
ConditionsLiquid phase calorimetric and dielectric relaxation studies

Understanding this specific hydrogen-bonding behavior is critical for formulating specialized solvents and predicting the physical stability of downstream liquid formulations.

Enantioselective Synthesis and Chiral Resolution Suitability

1-Cyclopentylethanol serves as a highly effective substrate for evaluating enantioselective synthesis and kinetic resolution. For instance, the asymmetric addition of methyllithium to 6-tosyl-1-hexenylboronic acid derivatives using chiral oxazaborolidines yields 1-cyclopentylethanol with a baseline 60% enantiomeric excess (ee) [1]. This demonstrates its utility as a benchmark secondary alcohol for optimizing chiral catalytic systems, a feature fundamentally absent in achiral primary analogs like cyclopentylmethanol.

Evidence DimensionEnantiomeric excess (ee) in asymmetric synthesis
Target Compound DataAchieves 60% ee via oxazaborolidine-directed synthesis
Comparator Or BaselineCyclopentylmethanol (achiral, 0% ee potential at the carbinol carbon)
Quantified DifferenceEnables stereocenter formation (60% ee) for downstream chiral applications
ConditionsOxidation following methyllithium treatment of boronic acid derivatives

Procurement of this specific secondary alcohol is essential for workflows requiring a chiral cyclic building block for asymmetric pharmaceutical synthesis.

Precursor Suitability for Proprietary Fragrance Esters

1-Cyclopentylethanol is specifically utilized in the synthesis of specialized organoleptic compounds where precise volatility is required. For example, its esterification with crotonic acid yields but-2-enoic acid 1-cyclopentyl-ethyl ester, a patented fragrance ingredient [1]. Substituting 1-cyclopentylethanol with 1-cyclohexylethanol in such formulations drastically alters the molecular weight and boiling point, shifting the olfactory profile outside the desired target range for specific consumer product applications.

Evidence DimensionSuitability for targeted fragrance ester synthesis
Target Compound DataForms but-2-enoic acid 1-cyclopentyl-ethyl ester with specific olfactory properties
Comparator Or Baseline1-cyclohexylethanol (higher molecular weight, lower volatility)
Quantified DifferenceMaintains optimal volatility and steric profile for the patented fragrance formulation
ConditionsEsterification with crotonic acid in the presence of p-toluenesulfonic acid

Ensures the exact volatility and steric shape required for proprietary flavor and fragrance formulations, preventing costly batch failures.

Synthesis of Chiral Pharmaceutical Intermediates

Due to its secondary alcohol structure and specific steric bulk, 1-cyclopentylethanol is the right choice for synthesizing chiral active pharmaceutical ingredients (APIs). It is highly compatible with enzymatic kinetic resolution (e.g., using lipases) and transition-metal-catalyzed asymmetric transformations, providing a reliable stereocenter that primary analogs cannot offer [1].

Specialty Fragrance and Flavor Formulation

This compound is an essential precursor for synthesizing cyclopentyl-ethyl esters, such as crotonates. These esters rely on the exact molecular weight and volatility of the 1-cyclopentylethanol backbone to deliver specific organoleptic properties required in patented consumer fragrance products [2].

Solvent and Hydrogen-Bonding Model Systems

In physical chemistry and formulation science, 1-cyclopentylethanol serves as a critical model cyclic secondary alcohol. Its unique dielectric relaxation profile makes it ideal for studying the effects of intermediate steric hindrance on intermolecular hydrogen-bonding networks and self-assembly in liquid phases [3].

XLogP3

1.8

Other CAS

52829-98-8

Wikipedia

1-cyclopentylethanol

Dates

Last modified: 08-15-2023

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